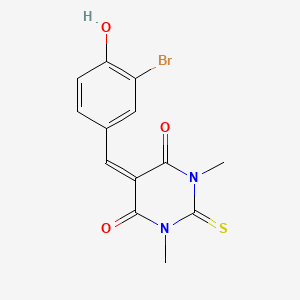![molecular formula C16H18N2O5 B5908520 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid](/img/structure/B5908520.png)
5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid, also known as PACAP27, is a neuropeptide that is widely distributed in the central and peripheral nervous systems. PACAP27 is a member of the VIP/secretin/glucagon family of peptides and is involved in a variety of physiological and pathological processes.
作用機序
5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is primarily responsible for the neuroprotective effects of this compound, while the VPAC1 and VPAC2 receptors are primarily responsible for the anti-inflammatory effects of this compound. The activation of these receptors leads to the activation of multiple intracellular signaling pathways, including the cAMP/PKA, MAPK/ERK, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to regulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. This compound has also been shown to regulate the secretion of several hormones, including insulin and glucagon.
実験室実験の利点と制限
One advantage of using 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the identification of novel signaling pathways activated by this compound, which may lead to the development of new therapeutic targets for neurological and inflammatory diseases. Finally, the role of this compound in the regulation of circadian rhythms and sleep-wake cycles is an area of research that is currently being explored.
合成法
The synthesis of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid can be achieved using solid-phase peptide synthesis (SPPS). SPPS is a widely used method in peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The synthesis of this compound involves the coupling of the N-terminal amino acid, this compound, to a resin-bound amino acid. The peptide chain is then elongated using Fmoc-based SPPS. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has been extensively studied for its role in a variety of physiological and pathological processes. This compound has been shown to have neuroprotective effects in a variety of experimental models of neurological disorders, including stroke, traumatic brain injury, and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
5-[[(Z)-3-carboxyprop-2-enoyl]amino]-2-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14(6-7-15(20)21)17-11-4-5-13(12(10-11)16(22)23)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2,(H,17,19)(H,20,21)(H,22,23)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPDRTMJVCWJKP-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)/C=C\C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908438.png)
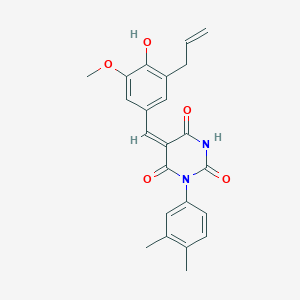
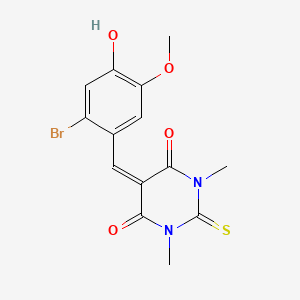
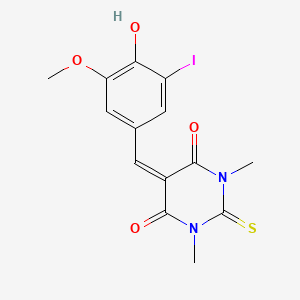
![N'-[1-(3-methoxyphenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5908487.png)
![4-(4-{[5-(2-fluorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5908498.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908506.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B5908512.png)
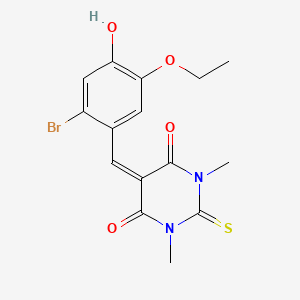
![methyl 4-(5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5908528.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide](/img/structure/B5908532.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide](/img/structure/B5908536.png)
